Potassium methyl-d3-trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

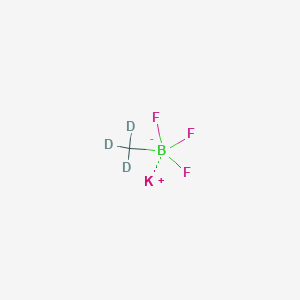

Potassium methyltrifluoroborate is a chemical compound with the molecular formula CH3BF3K . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates are often employed in Suzuki–Miyaura-type reactions . An improved synthesis of potassium (trifluoromethyl)trifluoroborate has been developed. Ruppert’s reagent, (trifluoromethyl)trimethylsilane, is treated with trimethoxyborane in the presence of potassium fluoride .Molecular Structure Analysis

The molecular structure of Potassium methyltrifluoroborate is represented by the formula CH3BF3K . The average mass is 121.939 Da and the monoisotopic mass is 121.991699 Da .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis

Potassium methyltrifluoroborate is a solid substance . The melting point is between 168-183 °C . It has a molecular weight of 121.94 .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium methyl-d3-trifluoroborate is used as a reactant in Suzuki-Miyaura cross-coupling reactions with aryl chlorides . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides.

Preparation of Modified Purines

It is also used in the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines . This process is useful in the synthesis of modified nucleosides, which have applications in medicinal chemistry and drug discovery.

Stability and Reactivity

Potassium trifluoroborates, including Potassium methyl-d3-trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable , and are remarkably compliant with strong oxidative conditions . This makes them ideal for use in various chemical reactions and processes.

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This means that Potassium methyl-d3-trifluoroborate can be used in reactions to form epoxides, which are important in the synthesis of various pharmaceuticals and fine chemicals.

Versatile Coupling Partners

Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes Potassium methyl-d3-trifluoroborate a valuable reagent in the synthesis of complex organic molecules.

Preparation of Potassium 3-Oxoalkyltrifluoroborates

Potassium methyl-d3-trifluoroborate can be used in the preparation of potassium 3-oxoalkyltrifluoroborates via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds . This method of preparation expands the range of available boron reagents for cross-coupling reactions.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like potassium methyl-d3-trifluoroborate) with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by potassium methyl-d3-trifluoroborate is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .

Pharmacokinetics

They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .

Result of Action

The action of potassium methyl-d3-trifluoroborate results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .

Action Environment

The action of potassium methyl-d3-trifluoroborate is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .

Propiedades

IUPAC Name |

potassium;trifluoro(trideuteriomethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[B-](F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium methyl-d3-trifluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)